molecular formula C15H21FN2O2 B1449862 Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-17-5

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate

Cat. No. B1449862
CAS RN: 886767-17-5
M. Wt: 280.34 g/mol
InChI Key: VFGWKYYDSQLXOA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 886767-25-5 . It has a molecular weight of 280.34 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The compound has a piperazine ring, which is present in a chair conformation with di-equatorial substitution . Of the two nitrogen atoms in the piperazine ring, one is sp3 hybridized while the other is sp2 hybridized .


Physical And Chemical Properties Analysis

The compound has a melting point range of 98-102°C . The InChI Code of the compound is 1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 .

Scientific Research Applications

Furthermore, piperazine derivatives, including "Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate," are integral to the design of various therapeutic agents. The structural modification of the piperazine nucleus has been identified as a crucial factor in altering the medicinal potential of resultant molecules. These compounds span a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This versatility underscores the significant potential of piperazine-based molecules in drug discovery and design, highlighting their role in addressing various diseases and conditions (Rathi et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources . For a detailed understanding of its mechanism of action, it’s recommended to refer to peer-reviewed articles or chemical databases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

properties

IUPAC Name

tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWKYYDSQLXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate

CAS RN

886767-17-5
Record name tert-butyl 3-(3-fluorophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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